molecular formula C10H10F3N B13325490 (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine

Cat. No.: B13325490
M. Wt: 201.19 g/mol
InChI Key: HHSDWOQIXNBUGL-ZCFIWIBFSA-N
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Description

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a trifluorophenyl reagent. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to enhance yield and purity. The process is designed to be cost-effective and scalable, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced pyrrolidine derivative.

    Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(3,4-Difluorophenyl)pyrrolidine
  • (S)-3-(3,5-Difluorophenyl)pyrrolidine
  • (S)-3-(4-Fluorophenyl)pyrrolidine

Uniqueness

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties compared to similar compounds with fewer fluorine substitutions. This unique substitution pattern can lead to distinct reactivity and binding characteristics, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(3S)-3-(3,4,5-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2/t6-/m1/s1

InChI Key

HHSDWOQIXNBUGL-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=C(C(=C2)F)F)F

Canonical SMILES

C1CNCC1C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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